Pyrroloquinoline quinone-oxazole Pyrroloquinoline quinone-oxazole
Brand Name: Vulcanchem
CAS No.: 132847-84-8
VCID: VC21158002
InChI: InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24)
SMILES: C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O
Molecular Formula: C15H7N3O7
Molecular Weight: 341.23 g/mol

Pyrroloquinoline quinone-oxazole

CAS No.: 132847-84-8

Cat. No.: VC21158002

Molecular Formula: C15H7N3O7

Molecular Weight: 341.23 g/mol

* For research use only. Not for human or veterinary use.

Pyrroloquinoline quinone-oxazole - 132847-84-8

Specification

CAS No. 132847-84-8
Molecular Formula C15H7N3O7
Molecular Weight 341.23 g/mol
IUPAC Name 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid
Standard InChI InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key ZHCMASFGIOURIO-UHFFFAOYSA-N
Isomeric SMILES C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O
SMILES C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O
Canonical SMILES C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator